2-Aminocyclopentanecarboxylic acid hydrochloride
Overview
Description
2-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C6H12ClNO2. This compound is of significant interest in the field of peptide chemistry due to its conformationally constrained structure, which imparts unique properties to peptides and proteins incorporating it .
Mechanism of Action
Target of Action
It’s known that this compound is a conformationally constrained β-amino acid . These types of compounds have been shown to interact with various biological targets when incorporated into peptides .
Mode of Action
It’s known that this compound, as a β-amino acid, can be incorporated into peptides to form well-defined three-dimensional structures . These structures can interact with biological targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
Peptides incorporating β-amino acids, such as this compound, have been shown to affect various biological processes . These processes can range from anticancer, antibacterial, antiviral to antifungal activities .
Result of Action
It’s known that peptides incorporating β-amino acids, such as this compound, can exhibit various biological activities . These activities can range from anticancer, antibacterial, antiviral to antifungal effects .
Action Environment
It’s known that the conformational stability of this compound is high, making it compatible with standard conditions of solid-phase synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Aminocyclopentanecarboxylic acid hydrochloride typically involves the reaction of 1-cyclopentylamine with a chiral carboxylic acid, followed by reaction with hydrochloric acid to yield the desired compound . Another method involves the scalable synthesis of all stereoisomers of 2-Aminocyclopentanecarboxylic acid, which includes the use of NMR-based analysis methods for enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis approach mentioned above can be adapted for industrial-scale production, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Aminocyclopentanecarboxylic acid hydrochloride has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Another cyclic amino acid with similar conformational properties.
Cycloleucine: A non-metabolizable amino acid formed by cyclization of leucine, used as an inhibitor of nucleic acid methylation.
Uniqueness
2-Aminocyclopentanecarboxylic acid hydrochloride is unique due to its specific ring size and conformational constraints, which provide distinct advantages in peptide and protein chemistry. Its ability to impart stability and resistance to degradation makes it particularly valuable in the development of therapeutic peptides and proteins .
Properties
IUPAC Name |
2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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